4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Description
Historical Context and Evolution of Research on Halogenated Cyclic Carbonates
The study of cyclic carbonates began with foundational synthesis methods, such as the reaction between diols and the highly toxic phosgene, first reported in the 19th century. mdpi.com Modern research has shifted towards more sustainable routes, notably the cycloaddition of carbon dioxide (CO2) to epoxides, which offers a 100% atom-economical pathway. researchgate.net
Halogenated cyclic carbonates emerged as a specialized class, valued for the enhanced reactivity conferred by the halogen substituent. The presence of a chloromethyl group, as in 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, introduces a highly reactive electrophilic site, making the molecule an effective alkylating agent. nbinno.com
Initial synthetic routes to this compound were fraught with challenges. Early methods relied on the direct chlorination of its precursor, 4,5-dimethyl-1,3-dioxol-2-one (B143725), using reagents like chlorine gas or N-chlorosuccinimide (NCS). chemicalbook.comgoogle.com However, these approaches presented significant drawbacks. The use of highly toxic chlorine gas posed considerable safety risks and often resulted in low reaction yields. google.com While NCS was a safer alternative, its high cost and the low yields obtained made it unsuitable for large-scale industrial application. google.com These limitations spurred the evolution of research towards developing more efficient, safer, and economically viable synthesis methods, including novel catalytic systems and alternative chlorinating agents. google.comguidechem.com
Significance of the 1,3-Dioxol-2-one Scaffold in Organic Synthesis
The 1,3-dioxol-2-one scaffold is a cornerstone in modern organic synthesis, largely due to its versatility and presence in numerous biologically active molecules. nih.gov This structural motif is an integral part of various intermediates used in the pharmaceutical and fine chemical industries. nbinno.comnih.gov The related 1,3-dioxolane (B20135) structure is widely employed as a protecting group for aldehydes and ketones, valued for its stability under basic and nucleophilic conditions. organic-chemistry.org
This approach has been successfully applied to several classes of pharmaceuticals. For instance, the scaffold is a crucial component in the synthesis of prodrugs for antibiotics like ampicillin (B1664943) (Lenampicillin) and norfloxacin (B1679917), as well as in the preparation of angiotensin II receptor antagonists, such as Olmesartan (B1677269) Medoxomil. nbinno.comchemicalbook.comguidechem.com The use of this scaffold helps to mask polar groups in the parent drug, enhancing its passage through biological membranes.
Problem Statement: Research Gaps and Challenges Associated with this compound
Despite its utility, significant challenges and research gaps remain in the synthesis and application of this compound.
Synthetic and Industrial Challenges: The foremost challenge has been the development of a synthesis protocol that is safe, high-yielding, and cost-effective for industrial production. google.comguidechem.com As previously noted, legacy methods using chlorine gas or NCS are problematic. google.com Current research focuses on alternative chlorinating agents and catalytic systems to overcome these hurdles, aiming for processes that are reliable, produce high-purity products (>98%), and minimize hazardous waste. google.comguidechem.com Scaling up these improved methods from the laboratory to an industrial scale while maintaining purity and cost-efficiency presents another layer of complexity, often requiring advanced purification techniques like vacuum distillation. chemicalbook.comguidechem.com
Research Gaps in Reactivity and Application: While the role of this compound as an alkylating agent for prodrugs is well-documented, its full reactivity profile remains an area for further exploration. nbinno.com There is potential for its use in more intricate synthetic strategies, such as complex cascade reactions or as a monomer for novel polymers, which are areas of growing academic and industrial interest. nbinno.com
Mechanistic Understanding: Detailed mechanistic studies for many of the newer, optimized synthetic routes are not widely available in published literature. A deeper understanding of the reaction mechanisms could facilitate further process optimization, leading to even greater efficiency and selectivity. While general mechanisms for cyclic carbonate formation are understood researchgate.netmdpi.com, specific insights into the halogenation and potential rearrangement reactions for this particular compound could unlock new synthetic innovations.
Data Tables
Table 1: Comparison of Synthetic Methods for this compound
| Method | Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Chlorination | Chlorine (Cl₂) | Organic solvent, often with a catalyst. chemicalbook.com | Inexpensive reagent. | Highly toxic, low yield, significant safety concerns. google.com |
| NCS Chlorination | N-Chlorosuccinimide (NCS) | Radical initiator (e.g., BPO), 90°C. chemicalbook.com | Safer than chlorine gas. | Low yield, high reagent cost. google.com |
| Phosphorus Oxychloride | Phosphorus Oxychloride (POCl₃) | Toluene, 0-10°C then reflux at 90°C. guidechem.com | High purity (>98%), high yield, safer process. guidechem.com | Requires careful temperature control. |
| Sulfonic Acid Chloride | Sulfonic Acid Chloride | Organic solvent, catalyst, 1-5 hours. chemicalbook.comchemicalbook.com | One-step reaction. google.com | Details on yield and scalability can be limited. |
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 80841-78-7 | C₅H₅ClO₃ |
| 4,5-dimethyl-1,3-dioxol-2-one | Not explicitly found | C₅H₆O₃ |
| 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one (B105078) | Not explicitly found | C₅H₅ClO₃ |
| Olmesartan Medoxomil | 144689-63-4 | C₂₉H₃₀N₆O₆ |
| Lenampicillin | 80734-02-7 | C₂₁H₂₃N₃O₇S |
| Norfloxacin | 70458-96-7 | C₁₆H₁₈FN₃O₃ |
| Ampicillin | 69-53-4 | C₁₆H₁₉N₃O₄S |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ |
| Phosgene | 75-44-5 | CCl₂O |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFSYYUWPUWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431805 | |
| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-78-7 | |
| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Mechanistic Investigations of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One
Synthetic Routes to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Two principal synthetic routes have been established for the preparation of this compound. The first involves the chloromethylation of 5-methyl-1,3-dioxol-2-one, and the second, more commonly described method, involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (B143725) (DMDO).
This synthetic approach is a classic example of introducing a chloromethyl group onto an aromatic or heterocyclic ring system.
The chloromethylation of 5-methyl-1,3-dioxol-2-one can be achieved using formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst, such as zinc chloride. This reaction, known as the Blanc chloromethylation, is a typical electrophilic substitution. dur.ac.ukalfa-chemistry.com The mechanism involves the reaction of formaldehyde with the Lewis acid to form an electrophilic species. alfa-chemistry.com This electrophile then attacks the electron-rich dioxol-2-one ring to generate a hydroxymethylated intermediate, which is subsequently converted to the final chloromethylated product by hydrochloric acid. alfa-chemistry.com Lewis acids like zinc chloride, aluminum chloride, and stannic chloride are effective catalysts for this type of reaction. dur.ac.ukresearchgate.net
The conditions for chloromethylation reactions must be carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts, such as diphenylmethane (B89790) derivatives. dur.ac.ukunive.it The acidity of the reaction medium is a critical parameter. For activated aromatic rings, the reaction may proceed without a catalyst, whereas deactivated rings often require strong acids like sulfuric acid. dur.ac.uk The choice of catalyst and reaction temperature are crucial for optimization. dur.ac.uk For instance, in some systems, higher temperatures and the presence of zinc chloride can favor the formation of byproducts. sciencemadness.org Therefore, reaction parameters are adjusted based on the reactivity of the specific substrate to achieve high yield and selectivity. dur.ac.ukunive.it
A widely used and practical method for synthesizing this compound involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO). chemicalbook.comchemicalbook.com This process typically involves a chlorination step followed by a thermal rearrangement.
To improve the efficiency and purity of the final product, the chlorination of DMDO with sulfonyl chloride can be performed in the presence of a catalyst. google.com This one-step reaction offers high selectivity and yield, with minimal byproducts. google.com The process involves reacting DMDO with sulfonyl chloride in an organic solvent with a catalyst for 1 to 5 hours. google.com After the reaction, the solvent is evaporated to obtain the target product. google.com This catalyzed method is noted for its simple operation, low cost, and reduced waste, making it valuable for industrial applications. google.com
A patent details several examples of this catalyzed synthesis, demonstrating the impact of the catalyst on the reaction's outcome. google.com For instance, using phenyl selenium chloride as a catalyst in dichloromethane (B109758) resulted in a high yield and purity. google.com In contrast, running the reaction under similar conditions but without a catalyst resulted in a significantly lower yield. google.com
| Example | Catalyst (5 mol%) | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Example 5 | Phenyl selenium chloride | Dichloromethane | 76.6 | 98.5 | google.com |
| Example 2 | p-Methylphenyl selenium chloride | Dichloromethane | 68.9 | 96.7 | google.com |
| Example 10 | None | Tetrahydrofuran (B95107) | 62.1 | 97.3 | google.com |
| Example 11 | None | Diethyl ether | 60.1 | 96.8 | google.com |
| Example 12 (Comparative) | None | Dichloromethane | 41.7 | 96.1 | google.com |
Chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO)
Using Sulfonyl Chloride as a Chlorinating Agent
Role of Organic Solvents
The choice of an organic solvent is critical in the synthesis of this compound, significantly influencing the reaction's yield and purity. google.comgoogle.com Chlorinated organic solvents are commonly employed, with dichloromethane and 1,2-dichloroethane (B1671644) often being preferred. google.comgoogleapis.com The solvent's role extends beyond simply dissolving the reactants; its polarity and boiling point can affect reaction kinetics and the stability of intermediates.
Research comparing different organic solvents in the synthesis using sulfonyl chloride as the chlorinating agent has demonstrated a clear impact on the final product yield. google.com The results from these comparative studies are summarized below.
Table 1: Effect of Organic Solvent on Yield and Purity of this compound google.com
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 82.3 - 86.8 | 98.4 - 98.9 |
| 1,2-Dichloroethane | 83.9 | 98.6 |
| Tetrahydrofuran | 62.1 | 97.3 |
| Diethyl Ether | 60.1 | 96.8 |
As indicated in the table, dichloromethane and 1,2-dichloroethane provide the highest yields and purity, suggesting they are optimal solvents for this particular synthetic route. google.com In contrast, solvents like tetrahydrofuran and diethyl ether result in significantly lower yields. google.comgoogle.com
Reaction Mechanisms and Selectivity
The synthesis of this compound from 4,5-dimethyl-1,3-dioxol-2-one involves a chlorination followed by a rearrangement reaction. google.comgoogleapis.com The process begins with the chlorination of the starting material, which forms an unstable intermediate, 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one (B105078). googleapis.com
Using Chlorine Gas
One of the established methods for synthesizing this compound involves the direct use of chlorine gas as the chlorinating agent. google.comchemicalbook.com In this process, a solution of chlorine in an organic solvent, such as 1,2-dichloroethane, is added to a refluxing solution of the starting material, 4,5-dimethyl-1,3-dioxol-2-one. chemicalbook.com
Challenges Associated with Toxicity and Yield
Despite its straightforward application, the chlorine gas method presents significant drawbacks that limit its industrial appeal. google.com The primary concerns are the high toxicity of chlorine gas, which poses considerable safety and environmental risks during handling and production. google.com Furthermore, this method is often characterized by low reaction yields, making it economically less viable for large-scale manufacturing. google.com These challenges have prompted research into alternative, safer, and more efficient chlorinating agents. google.com
Using N-Chlorosuccinimide (NCS)
An alternative to chlorine gas is the use of N-Chlorosuccinimide (NCS) as the chlorinating agent. google.comchemicalbook.com This method is another primary route for the chlorination of 4,5-dimethyl-1,3-dioxol-2-one. chemicalbook.com The reaction is typically carried out by heating the starting material with NCS in a suitable solvent like ethylene (B1197577) dichloride. chemicalbook.com
Role of Free Radical Initiators
The reaction involving N-Chlorosuccinimide is a free-radical substitution. google.com To facilitate the reaction, a free radical initiator is required. google.com Commonly used initiators for this process include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). chemicalbook.comgoogle.compatsnap.com These initiators decompose upon heating to generate free radicals, which then initiate the chlorination chain reaction, leading to the formation of the desired product. chemicalbook.compatsnap.com
Yield and Cost-Effectiveness Considerations
While the use of N-Chlorosuccinimide avoids the high toxicity associated with chlorine gas, this method also faces challenges in terms of efficiency and cost. google.com The reaction yields are often low, and the higher cost of NCS compared to chlorine gas can make the process less cost-effective for industrial production. google.com For instance, one described procedure using NCS and benzoyl peroxide reported a yield of 85.00% for the crude product. chemicalbook.com The combination of low yields and high reagent costs has driven the search for more optimized synthetic routes. google.com
Table 2: Summary of Synthetic Methods
| Method | Chlorinating Agent | Key Features | Challenges |
|---|---|---|---|
| Chlorine Gas Chlorination | Chlorine (Cl₂) | Direct chlorination | High toxicity, low yield google.com |
| NCS Chlorination | N-Chlorosuccinimide (NCS) | Requires free radical initiator (e.g., BPO, AIBN) google.com | Low yield, high cost google.com |
Ene-chlorination and Allylic Rearrangement
The initial step in this synthetic sequence is the formation of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one. googleapis.comepo.org This compound is a key intermediate that can be prepared by reacting 4,5-dimethyl-1,3-dioxol-2-one with a chlorinating agent within an inert organic solvent. epo.org
Commonly employed chlorinating agents for this transformation include sulfuryl chloride and chlorine gas, with sulfuryl chloride being particularly preferred. googleapis.com The reaction is typically conducted in chlorinated organic solvents such as methylene (B1212753) chloride, chloroform, or 1,2-dichloroethane. googleapis.com The molar ratio of the chlorinating agent to the starting material is crucial for optimizing the yield and minimizing by-product formation, with a preferred range of approximately 0.9 to 1.5. googleapis.com Reaction temperatures generally range from 10°C to 80°C. googleapis.com Under these conditions, the reaction proceeds to form the intermediate, which can be isolated by conventional methods like vacuum distillation or used directly in the subsequent step. googleapis.com
Table 1: Reaction Conditions for the Formation of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
| Starting Material | Chlorinating Agent | Solvent | Temperature | Molar Ratio (Chlorinating Agent:Starting Material) | Reference |
| 4,5-dimethyl-1,3-dioxol-2-one | Sulfuryl Chloride | Methylene Chloride | 25°C to 60°C | ~1.0 to 1.2 | googleapis.com |
| 4,5-dimethyl-1,3-dioxol-2-one | Chlorine Gas | 1,2-dichloroethane | 10°C to 80°C | ~0.9 to 1.5 | googleapis.com |
The conversion of the 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one intermediate into the final product, this compound, is accomplished through a thermal rearrangement. googleapis.comepo.org This rearrangement is a facile process that can be achieved by heating the intermediate. googleapis.com The reaction can be performed with or without an inert solvent. googleapis.com When a solvent is used, chlorinated hydrocarbons like 1,2-dichloroethane or 1,1,2,2-tetrachloroethane (B165197) are suitable choices. googleapis.com
The thermal conditions for the rearrangement typically involve heating at temperatures ranging from approximately 60°C to 140°C. googleapis.com The duration of the heating period can vary from about one to five hours, depending on the specific temperature and solvent system employed. googleapis.com This allylic rearrangement is a key step that repositions the chlorine atom and the double bond to form the more stable, conjugated system of the final product, yielding this compound in good yields. epo.org
Other Synthetic Pathways and Innovations
Beyond the ene-chlorination and rearrangement route, other methods for synthesizing this compound have been developed.
One alternative pathway involves the direct chlorination of 4,5-dimethyl-1,3-dioxol-2-one using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO). patsnap.comchemicalbook.com This reaction is typically performed in a solvent such as ethylene dichloride at elevated temperatures (e.g., 90°C) for several hours. chemicalbook.com The crude product is then purified by vacuum distillation. chemicalbook.com
Another distinct synthetic strategy starts from acetoin (B143602) (3-hydroxy-2-butanone). google.comchemicalbook.com In this multi-step process, acetoin is first reacted with a chloroformate (e.g., methyl chloroformate) in the presence of a catalyst like N,N-dimethylaniline to produce 4,5-dimethyl-1,3-dioxol-2-one (DMDO). google.com The resulting DMDO is then subjected to chlorination with an agent such as N-chlorosuccinimide and a free radical initiator to obtain the crude this compound, which is subsequently purified by distillation. google.com
Table 2: Overview of Alternative Synthetic Pathways
| Starting Material | Key Reagents | Key Steps | Reference |
| 4,5-dimethyl-1,3-dioxol-2-one | N-chlorosuccinimide (NCS), Benzoyl peroxide (BPO) | Free-radical chlorination | patsnap.comchemicalbook.com |
| Acetoin | Chloroformate, N,N-dimethylaniline, N-chlorosuccinimide, Free radical initiator | 1. Formation of 4,5-dimethyl-1,3-dioxol-2-one (DMDO)2. Chlorination of DMDO | google.com |
| 3-hydroxy-2-butanone | Triphenylchloromethane, Thionyl chloride, Dimethyl carbonate | 1. Hydroxyl protection2. Chlorination3. Ester exchange and cyclization | chemicalbook.com |
Mechanistic Insights into the Reactivity of this compound
The chemical behavior of this compound is largely dictated by the electronic properties of its functional groups, particularly the chloromethyl substituent attached to the dioxol-2-one ring.
Electrophilic Nature of the Chloromethyl Group
The presence of the chloromethyl group is fundamental to the reactivity of this compound. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent methylene carbon. This inductive effect renders the carbon atom of the chloromethyl group electron-deficient and, therefore, highly electrophilic. This electrophilicity is the primary driver for the compound's participation in a variety of chemical transformations. The dioxolone ring system, coupled with this reactive chloromethyl group, provides a versatile platform for further molecular modifications. nbinno.com
Nucleophilic Substitution Reactions
Given the pronounced electrophilic character of the chloromethyl carbon, this compound readily undergoes nucleophilic substitution reactions. nbinno.com In these reactions, a nucleophile attacks the electrophilic carbon, displacing the chlorine atom, which serves as a good leaving group. nbinno.com This allows for the straightforward introduction of a wide array of functional groups into the molecule's structure. nbinno.com
A variety of nucleophiles can be employed in these substitution reactions, including:
Amines: React to form amino derivatives.
Thiols: React to form thioethers.
Alcohols: React to form ethers.
These reactions are central to the utility of this compound as a chemical intermediate, particularly in the pharmaceutical industry for the synthesis of prodrugs and other active pharmaceutical ingredients. chemicalbook.comnbinno.com For instance, it is a key reagent in the preparation of the angiotensin II receptor antagonist Olmesartan (B1677269) Medoxomil and in the synthesis of prodrugs of ampicillin (B1664943). chemicalbook.com The ability to easily replace the chlorine atom with various nucleophiles makes it an invaluable building block in multi-step organic synthesis. nbinno.com
With Amines, Thiols, and Alcohols
The chlorine atom in the chloromethyl group is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions with a range of compounds, including amines, thiols, and alcohols. nbinno.com These reactions are fundamental to its application as a modifying agent, for instance, in the preparation of prodrugs of ampicillin or norfloxacin (B1679917). chemicalbook.com
The general mechanism involves the nucleophile (an amine, thiol, or alcohol) attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new covalent bond. For example, reaction with an alcohol (R-OH) results in the formation of an ether, while reaction with a thiol (R-SH) yields a thioether. Similarly, amines (R-NH2) react to form substituted aminomethyl derivatives.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile Class | Reagent Example | Product Type |
| Amines | Primary/Secondary Amines | Substituted Aminomethyl Compound |
| Thiols | Thiols, Potassium Thiocyanate | Thioether, Thiocyanate Derivative |
| Alcohols | Primary/Secondary Alcohols | Ether |
Molecular Targets and Pathways Dependent on Nucleophile and Reaction Conditions
The specific molecular targets and reaction pathways are highly dependent on the chosen nucleophile and the conditions under which the reaction is conducted. The reactivity of the chloromethyl group as an electrophile is the central feature governing its mechanism of action. Nucleophiles attack the electrophilic carbon, leading to the formation of new chemical bonds in what is typically a bimolecular nucleophilic substitution (SN2) pathway.
Reaction conditions play a critical role in directing the outcome and efficiency of these substitutions. Key factors include:
Solvent: Polar aprotic solvents are often employed for substitution reactions to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
Temperature: Reaction rates are temperature-dependent. For instance, the synthesis of a related intermediate involves reaction times that can vary from 30 minutes to 7 hours depending on the temperature and solvent used. googleapis.com Higher temperatures can also lead to side reactions or decomposition. patsnap.com
Nucleophile Strength: The nature of the attacking nucleophile (e.g., a primary amine versus a tertiary amine, or an alkoxide versus an alcohol) will significantly influence the reaction kinetics.
The molecular target is typically a functional group on a larger molecule, such as the amine group on norfloxacin or the carboxylate group on penicillin derivatives, which is modified to improve pharmacokinetic properties. chemicalbook.com
Oxidation Reactions to Carboxylic Acids or Aldehydes
The chloromethyl group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives. This transformation converts the chloromethyl group into a more highly oxidized functional group, which can be useful for subsequent synthetic steps.
Standard oxidizing agents can be employed for these conversions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are capable of converting the chloromethyl group to a carboxylic acid. The conversion to an aldehyde is also possible using specific methods like the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) to oxidize alkyl halides. sciencemadness.org The choice of reagent is critical to control the extent of oxidation and avoid unwanted side reactions.
Table 2: Potential Oxidation Reactions
| Target Product | Potential Reagent(s) | Reaction Type |
| Aldehyde | Dimethyl Sulfoxide (DMSO) | Kornblum Oxidation |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Strong Oxidation |
| Carboxylic Acid | Chromium Trioxide (CrO₃) | Strong Oxidation |
Reduction Reactions to Methyl Derivatives
The chloromethyl group can undergo reduction to yield the corresponding methyl derivative, 4,5-dimethyl-1,3-dioxol-2-one. This reaction effectively removes the chloro functional group, replacing it with a hydrogen atom. Such a transformation might be employed in a multi-step synthesis where the chloromethyl group served as an activating group or a handle for other reactions and needs to be removed in a later step.
This reductive dehalogenation can be achieved using common reducing agents known to convert alkyl halides to alkanes. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically effective for this purpose.
Table 3: Potential Reduction Reaction
| Target Product | Potential Reagent(s) | Reaction Type |
| Methyl Derivative | Lithium Aluminum Hydride (LiAlH₄) | Reductive Dehalogenation |
| Methyl Derivative | Sodium Borohydride (NaBH₄) | Reductive Dehalogenation |
Studies on Reaction Kinetics and Thermodynamics
While detailed, publicly available kinetic and thermodynamic studies specifically for this compound are limited in the provided search results, comparisons with similar compounds offer insights. For example, the analogous 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196) is noted to have slower reaction kinetics but a better leaving group (bromide vs. chloride). This suggests that the nature of the halogen significantly impacts the activation energy of the substitution reaction.
Thermodynamic stability is also a key consideration, particularly during synthesis and purification. It is noted that at high temperatures, such as during vacuum distillation, the compound is susceptible to decomposition and polymerization reactions. patsnap.com The synthesis of the compound itself involves a thermal rearrangement reaction, typically conducted at elevated temperatures (e.g., 90°C), indicating that the product is thermodynamically favored over its precursor under these conditions. googleapis.compatsnap.com The reaction time and temperature are critical kinetic parameters that must be controlled to ensure high yield and purity. googleapis.com
Advanced Characterization and Spectroscopic Analysis of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, a combination of ¹H, ¹³C, and 2D NMR techniques provides unambiguous assignment of all atoms and confirms the molecular connectivity.
The proton NMR spectrum of this compound is relatively simple, displaying two distinct signals corresponding to the two types of protons in the molecule. Analysis of the ¹H NMR spectrum confirms the presence and environment of the methyl and chloromethyl groups. lgcstandards.com
The methyl (CH₃) protons attached to the C5 position of the dioxol-2-one ring are chemically equivalent and appear as a sharp singlet. The chloromethyl (CH₂Cl) protons at the C4 position are also equivalent and appear as another distinct singlet. The absence of any proton-proton coupling (splitting) is expected, as there are no adjacent protons to either group. The integration of these signals confirms the 3:2 proton ratio, consistent with the molecular structure.
Table 1: Expected ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.2 | Singlet | 3H | -CH₃ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms in its unique chemical environment.
The carbonyl carbon (C=O) of the cyclic carbonate is the most deshielded, appearing at the lowest field. The two olefinic carbons (C4 and C5) of the dioxol-2-one ring appear in the intermediate region characteristic of sp²-hybridized carbons. The aliphatic carbons of the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups appear at the highest field. The attachment of the electronegative chlorine atom causes the chloromethyl carbon to be significantly downfield compared to the methyl carbon.
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~154 | C2 (C=O) |
| ~130 | C5 |
| ~125 | C4 |
| ~40 | -CH₂Cl |
To further confirm the assignments made in 1D NMR and to establish connectivity, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable theoretical tools.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks would be observed, confirming the absence of vicinal or geminal proton coupling, which is consistent with the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the proton signal at ~2.2 ppm to the carbon signal at ~10 ppm, confirming the -CH₃ group. Another cross-peak would link the proton signal at ~4.3 ppm to the carbon signal at ~40 ppm, assigning the -CH₂Cl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity of the substituent groups to the dioxol-2-one ring. Expected key correlations would include:
A cross-peak between the methyl protons (~2.2 ppm) and the ring carbons C5 (~130 ppm) and C4 (~125 ppm).
A cross-peak between the chloromethyl protons (~4.3 ppm) and the ring carbons C4 (~125 ppm) and C5 (~130 ppm).
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent feature is the intense absorption from the carbonyl (C=O) group of the cyclic carbonate ester, which typically appears at a high wavenumber due to ring strain. Other significant bands arise from the C=C double bond, C-O single bonds of the ester, C-H bonds of the methyl and chloromethyl groups, and the C-Cl bond.
Table 3: Principal Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3000-2900 | ν(C-H) | C-H stretching of methyl and chloromethyl groups. |
| ~1825 | ν(C=O) | Carbonyl stretching of the cyclic carbonate. High frequency is characteristic of five-membered ring carbonates. |
| ~1700 | ν(C=C) | C=C stretching of the dioxol-2-one ring. |
| ~1450 | δ(C-H) | C-H bending (scissoring/deformation) of the -CH₃ and -CH₂Cl groups. |
| ~1200-1000 | ν(C-O) | Asymmetric and symmetric C-O-C stretching of the ester group. |
The nature and position of the substituent groups on the 1,3-dioxol-2-one ring significantly influence the vibrational frequencies. The electronic properties of the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups have opposing effects that modulate the spectral features.
Methyl Group (-CH₃): As an electron-donating group (via hyperconjugation), the methyl group increases the electron density in the C=C bond of the ring. This can lead to a slight strengthening of the bond and a potential shift of the ν(C=C) to a higher wavenumber compared to an unsubstituted ring.
Chloromethyl Group (-CH₂Cl): The chloromethyl group is electron-withdrawing due to the inductive effect of the chlorine atom. This effect can decrease the electron density within the ring system. This withdrawal of electron density tends to strengthen the C=O bond by reducing electron repulsion, potentially shifting the ν(C=O) band to a higher frequency. Conversely, it may slightly weaken the C=C bond, causing a shift to a lower frequency. The interplay of these electronic effects from both substituents determines the final positions of the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and provide insights into the compound's structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS validates the molecular formula and weight. The presence of a chlorine atom results in a characteristic isotopic pattern (M+ and M+2 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in confirming the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₅ClO₃ | lgcstandards.com |
| Molecular Weight (Nominal) | 148.54 g/mol | synthinkchemicals.com |
Fragmentation Pathways and Structural Information
While detailed, peer-reviewed studies specifically outlining the fragmentation pathways of this compound are not extensively available, educated predictions can be made based on its chemical structure and general principles of mass spectrometry. Upon ionization, the molecule is expected to break apart in predictable ways, providing valuable structural information.
Potential fragmentation pathways include:
Loss of the Chloromethyl Group: A primary fragmentation event would likely involve the cleavage of the C-C bond to release the chloromethyl radical (•CH₂Cl) or a related cation.
Decarbonylation/Decarboxylation: The dioxol-2-one ring is susceptible to fragmentation, potentially losing a molecule of carbon dioxide (CO₂) or carbon monoxide (CO).
Alpha Cleavage: Cleavage of bonds adjacent to the carbonyl group or the oxygen atoms in the ring is another common pathway that would help to confirm the core structure.
These fragmentation patterns, when analyzed, would create a unique mass spectrum that serves as a "fingerprint" for the molecule, allowing for its unambiguous identification.
X-ray Crystallography for Solid-State Structure (If applicable)
X-ray crystallography is a technique used to determine the precise arrangement of atoms within a crystalline solid. However, this compound is typically described and supplied as a liquid at room temperature. chemicalbook.comichemie.com Consequently, X-ray crystallography is not generally applicable for its structural analysis unless the compound is crystallized under specific, low-temperature conditions. As of now, the solid-state crystal structure for this compound is not reported in publicly available literature.
Chromatographic Techniques for Purity and Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts of its synthesis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess the purity of this compound.
Gas Chromatography (GC)
Gas Chromatography is particularly useful for analyzing volatile compounds. It is used to determine the purity of this compound, especially following purification steps such as distillation.
Table 2: Purity Assessment by Gas Chromatography (GC)
| Synthesis Step | Purity Determined by GC | Source(s) |
|---|
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for monitoring the purity of this compound, especially in the context of its use as a pharmaceutical intermediate. The method often utilizes UV detection for quantification.
Table 3: Purity Standards for this compound by HPLC
| Purity Specification | Detection Method | Source(s) |
|---|---|---|
| >95% | HPLC | lgcstandards.com |
| ≥97.0% (Standard 1) | HPLC | ichemie.com |
| ≥92.0% (Standard 2) | HPLC | ichemie.com |
Reverse-phase HPLC is also employed to effectively isolate the compound from potential halogenation byproducts, ensuring a high-purity final product for sensitive applications.
Development of Pre-Column Derivatization Methods for Unstable Halogenated Compounds
The quantitative analysis of thermally labile and chemically unstable halogenated compounds such as this compound, also known as DMDO-Cl, presents significant challenges for traditional analytical techniques like gas chromatography (GC). acs.org The inherent instability of these compounds can lead to degradation during analysis, and the presence of non-volatile or polymeric impurities can be difficult to detect. acs.org To overcome these limitations, a novel pre-column derivatization method using triphenylmethanamine has been developed, enabling stable and accurate quantification by High-Performance Liquid Chromatography (HPLC). acs.org
The core of this method is the conversion of the unstable DMDO-Cl into a more stable and detectable derivative. The derivatization reaction involves the alkylation of triphenylmethanamine with DMDO-Cl. acs.org This reaction is facilitated by a catalyst, potassium iodide (KI), and an acid scavenger, N,N-diisopropylethylamine (DIPEA), in an acetonitrile (B52724) solvent. The triphenylmethyl group introduced in this reaction provides the resulting derivative with properties that are ideal for HPLC analysis. acs.org
Challenges in the analysis of such unstable halogenated compounds are numerous. They include the potential for the analyte to self-degrade, leading to incomplete conversion during derivatization. Additionally, some derivatization reactions can produce a mixture of mono- and multiple-substituted products, complicating the analysis. acs.org The developed triphenylmethanamino-derivatization method successfully addresses these issues by achieving a quantitative conversion to a single, stable derivative. acs.org
The selection of derivatization reagents and conditions is critical for the success of this method. Triphenylmethanamine was chosen as the derivatizing agent, with potassium iodide acting as a catalyst and N,N-diisopropylethylamine serving to neutralize the acid generated during the reaction. acs.org The reaction conditions were optimized to ensure complete and efficient derivatization, providing a stable product suitable for subsequent HPLC analysis. acs.org
| Reagent/Parameter | Role/Condition |
| Derivatizing Agent | Triphenylmethanamine |
| Analyte | This compound (DMDO-Cl) |
| Catalyst | Potassium Iodide (KI) |
| Acid Scavenger | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile |
This pre-column derivatization strategy provides a robust solution for the analysis of unstable halogenated compounds, enabling the acquisition of reliable and accurate quantitative data, which is often not achievable with conventional methods. acs.org
Quantitative Analysis and Impurity Profiling
A significant hurdle in the quality assessment of this compound (DMDO-Cl) is the presence of impurities that are difficult to quantify using standard methods. acs.org A notable challenge is the existence of a polymeric impurity which is undetectable by gas chromatography (GC), making it difficult to ascertain the true purity of the substance. acs.org The development of the aforementioned pre-column derivatization HPLC method has been instrumental in overcoming this analytical obstacle. acs.org
This HPLC method allows for the accurate quantitative analysis of DMDO-Cl by converting it into a stable derivative. For the purpose of this analysis, thymol (B1683141) is utilized as an internal standard to ensure the precision and accuracy of the quantification. acs.org The ability to obtain a stable standard substance through this derivatization is a key advantage, as the direct analysis of the thermally labile DMDO-Cl is often unreliable. acs.org
The impurity profile of DMDO-Cl is a critical aspect of its quality control. The presence of even small amounts of impurities can have significant implications for its use in pharmaceutical synthesis, where it serves as a key raw material for prodrugs to enhance oral bioavailability. acs.orgnbinno.com The HPLC method, developed following the derivatization, is capable of separating the derivatized DMDO-Cl from its impurities, allowing for a more accurate assessment of its purity. acs.org While the primary research focuses on overcoming the challenge of the GC-undetectable polymeric impurity, the high-resolution nature of HPLC suggests its applicability for a broader impurity profile analysis. acs.org
The purity of commercially available this compound is often reported with values greater than 94% by GC or greater than 95% by HPLC, indicating that various impurities are typically present. tcichemicals.comlgcstandards.com The purification of crude DMDO-Cl can be achieved through crystallization from a mixed solvent system, which can yield a product with a purity greater than 99%. google.com
| Analytical Method | Purity Specification | Reference |
| Gas Chromatography (GC) | >94.0% | tcichemicals.com |
| High-Performance Liquid Chromatography (HPLC) | >95% | lgcstandards.com |
| Post-purification (Crystallization) | >99% | google.com |
The implementation of this advanced analytical methodology, combining pre-column derivatization with HPLC, represents a significant step forward in the quality control of unstable halogenated compounds like DMDO-Cl, ensuring a more reliable and accurate determination of their purity and impurity profiles. acs.org
Computational Chemistry and Theoretical Studies on 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic properties.
Geometry Optimization and Structural Parameters
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.
Research Findings: Specific studies detailing the optimized geometry and structural parameters (bond lengths, bond angles, and dihedral angles) for this compound, derived from DFT calculations, are not found in the reviewed literature. Such a study would typically compare calculated parameters with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For instance, studies on the related compound 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) suggest the dioxolone ring adopts a planar conformation.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations also confirm that the optimized structure is a true energy minimum.
Research Findings: While experimental IR spectral data exists, with a characteristic C=O stretching peak reported around 1820 cm⁻¹, a detailed theoretical vibrational analysis for this compound is not available in published research. A computational study would assign specific vibrational modes to each calculated frequency, aiding in the interpretation of experimental spectra. Similar analyses have been conducted for related compounds like 4-methyl-1,3-dioxolan-2-one and 4,5-dimethyl-1,3-dioxol-2-one (B143725).
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties.
Research Findings: There is no specific published data detailing the HOMO-LUMO energy gap or the spatial distribution of these orbitals for this compound. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. An analysis would likely show the HOMO localized on the electron-rich dioxolone ring and the LUMO associated with the electrophilic centers, particularly the carbon atom of the chloromethyl group, which is consistent with its known reactivity as an alkylating agent in prodrug synthesis.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Research Findings: A specific MEP surface analysis for this compound has not been published. Such an analysis would be expected to show a negative potential (red/yellow) around the carbonyl and ether oxygen atoms, indicating nucleophilic sites. A positive potential (blue) would be anticipated around the hydrogen atoms and particularly near the carbon of the chloromethyl group, highlighting its susceptibility to nucleophilic attack, which is the basis for its utility in synthesis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding, charge transfer, and intramolecular interactions within a molecule. It examines charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and intermolecular interactions of a compound in different environments, such as in a solvent or interacting with a biological target.
Applications and Advanced Chemical Transformations of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One
Role as a Key Intermediate in Pharmaceutical Synthesis
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, also known by the abbreviation DMDO-Cl, is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). nbinno.comnbinno.comlookchem.com Its significance in the pharmaceutical industry stems from its unique molecular structure, which allows for selective functionalization and makes it an indispensable component in multi-step organic synthesis. nbinno.comnbinno.com This heterocyclic compound is particularly valued in the development of medications for cardiovascular and anti-infective therapeutic areas. nbinno.com The compound's reactivity, primarily due to the chloromethyl group, enables it to act as an important intermediate for creating more complex molecules, including angiotensin II receptor antagonists like Olmesartan (B1677269) medoxomil and various penicillin derivatives. nbinno.comguidechem.comchemicalbook.com Its role as a precursor necessitates high purity and a stable supply chain to ensure the integrity and efficacy of the final drug products. nbinno.comnbinno.com
Prodrug Design and Development
A primary application of this compound is in the field of prodrug design. nbinno.com Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. researchgate.net This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or low bioavailability. researchgate.netresearchgate.net The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) moiety, derived from this compound, is an FDA-approved promoiety used for this purpose. nih.gov By chemically modifying a parent drug with this group, its pharmacokinetic profile can be significantly improved, enhancing its delivery and efficacy. nbinno.comresearchgate.net
Many drug candidates possess carboxylic acid functional groups. While important for therapeutic activity, these polar groups can become ionized at physiological pH, which hinders their ability to pass through lipophilic cell membranes in the gastrointestinal tract, resulting in poor oral absorption and low bioavailability. ebrary.netnih.gov
The prodrug strategy addresses this by masking the polar carboxylic acid group. This compound is used to convert the carboxylic acid into an ester. This transformation increases the molecule's lipophilicity and masks the hydrogen bonding capabilities of the carboxylic acid group. nih.gov By making the drug more non-polar, it can more easily diffuse across the gut wall and enter systemic circulation. researchgate.net This approach has been shown to be a promising strategy for enhancing the oral bioavailability of compounds that are otherwise poorly absorbed. nih.govnih.gov
The ester linkage formed using this compound functions as a bioreversible protecting group. The term "bioreversible" signifies that the protective group is designed to be cleaved in the body to release the active parent drug.
The general mechanism involves the following steps:
Esterification : The carboxylic acid group of the parent drug reacts with this compound to form a double ester. This masks the polar nature of the drug. researchgate.net
Absorption : The resulting prodrug, being more lipophilic, is readily absorbed through the intestinal wall into the bloodstream. nih.gov
Enzymatic Hydrolysis : Once in systemic circulation or within cells, the prodrug is exposed to ubiquitous esterase enzymes. These enzymes recognize and hydrolyze the ester bond. researchgate.netebrary.net
Release of Active Drug : This enzymatic cleavage breaks the prodrug down, releasing the active parent drug, which can then interact with its therapeutic target. The promoiety is released as a separate, non-toxic molecule. researchgate.net
This process ensures that the active drug is delivered efficiently into circulation while the temporary protecting group is safely removed. researchgate.net
This intermediate is a key component in the synthesis of several commercially important prodrugs, particularly in the antibiotic class. google.com
Table 1: Selected Prodrugs Synthesized Using this compound
| Prodrug | Parent Drug Class | Therapeutic Application | Reference(s) |
| Norfloxacin (B1679917) Prodrug | Fluoroquinolone Antibiotic | Anti-infective | google.com |
| Lenampicillin | Penicillin Antibiotic | Anti-infective | nbinno.comgoogle.com |
Norfloxacin is a fluoroquinolone antibiotic with a carboxylic acid group that is essential for its activity but can limit its bioavailability. eurekaselect.com To improve its pharmacokinetic properties, a prodrug is synthesized using this compound. google.com This involves attaching the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group to the piperazinyl nitrogen of norfloxacin. nih.gov Studies on related Norfloxacin prodrugs have shown that this modification can lead to higher plasma concentrations of the active drug after oral administration compared to administering Norfloxacin itself. nih.gov The prodrug exhibits lower in vitro activity but is converted to the highly active Norfloxacin in vivo, demonstrating the success of the prodrug strategy. nih.gov
Lenampicillin is a prodrug of the well-known antibiotic ampicillin (B1664943). nbinno.com this compound serves as a crucial side-chain component in the synthesis of synthetic penicillin esters like Lenampicillin. nbinno.comgoogle.comchemicalbook.com By converting ampicillin's carboxylic acid group into an ester using this intermediate, the resulting prodrug, Lenampicillin, exhibits improved absorption and stability. google.comchemicalbook.com This modification leads to increased biological activity and is intended to enhance the therapeutic profile of the parent antibiotic. google.comchemicalbook.com
Examples of Prodrugs Synthesized Using this compound
Olmesartan Medoxomil
This compound is a critical reagent in the synthesis of Olmesartan Medoxomil, a widely used angiotensin II receptor antagonist for treating hypertension. chemicalbook.compatsnap.com The "medoxomil" portion of the final drug is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, which is introduced via an alkylation reaction using this compound. nih.govumich.edu This process converts the carboxylic acid group of the active drug, olmesartan, into an ester prodrug. This chemical modification enhances the drug's oral bioavailability.
The synthesis typically involves reacting the sodium or potassium salt of trityl olmesartan with this compound in a suitable solvent like N,N-Dimethylacetamide (DMA) or acetone. nih.govsemanticscholar.org In one described method, trityl olmesartan sodium salt is treated with this compound in DMA, with sodium iodide sometimes added to facilitate the reaction. nih.gov The reaction proceeds via nucleophilic substitution, where the carboxylate anion of olmesartan attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. nih.govumich.edu Following the successful attachment of the medoxomil moiety, the trityl protecting group is removed under acidic conditions, typically using aqueous acetic acid, to yield the final product, Olmesartan Medoxomil. nih.govumich.edu
| Intermediate | Reagent | Product |
| Trityl Olmesartan Salt | This compound | Trityl Olmesartan Medoxomil |
| Trityl Olmesartan Medoxomil | Aqueous Acetic Acid | Olmesartan Medoxomil |
Azilsartan (B1666440) Medoxomil, Ceftobiprole Medocaril, Faropenem (B194159) Medoxomil
The utility of this compound extends to the synthesis of several other important prodrugs across different therapeutic classes.
Azilsartan Medoxomil : This is another angiotensin II receptor antagonist used for hypertension. derpharmachemica.com Its synthesis involves the esterification of the azilsartan carboxylic acid group to form the medoxomil prodrug. derpharmachemica.comchemicalbook.com In this process, azilsartan is reacted with this compound in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). derpharmachemica.com In some synthetic routes, this compound is first converted to 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, which is then coupled with azilsartan using activating agents. google.comgoogle.com
Ceftobiprole Medocaril : This is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netdrugfuture.com The active form, ceftobiprole, is converted into its prodrug, Ceftobiprole Medocaril, to improve its properties for administration. The synthesis involves attaching the (5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl group to the pyrrolidine (B122466) ring of an intermediate. google.comgoogle.com This moiety is derived from this compound.
Faropenem Medoxomil : This is an oral penem (B1263517) antibiotic. nih.gov Faropenem Medoxomil is the ester prodrug of the active antibiotic, faropenem. nih.gov The medoxomil ester enhances oral bioavailability. The synthesis involves the esterification of the carboxylic acid group of faropenem with the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, which is introduced using this compound. nih.gov
Other Penicillin and Cephalosporin Esters (e.g., Mecillinam, Bacampicillin, Talampicillin, Pivampicillin)
The strategy of creating medoxomil-like esters to improve the oral absorption of β-lactam antibiotics is a well-established practice. This compound and similar structures are key intermediates for creating prodrugs of various penicillins and cephalosporins. chemicalbook.com These prodrugs are designed to be stable until they are absorbed in the body, where they are then hydrolyzed by esterases to release the active antibiotic. chemicalbook.com This approach can improve drug stability, increase biological activity, and enhance absorption. chemicalbook.com For example, the compound is a useful side chain for synthetic penicillin esters like Mecillinam. chemicalbook.com
Synthesis of Angiotensin II Receptor Antagonists
This compound is an important intermediate in the preparation of angiotensin II receptor antagonists, a class of drugs used to treat hypertension and heart failure. chemicalbook.comnbinno.com The primary role of this compound is to function as a prodrug-forming moiety. nbinno.com Angiotensin II receptor antagonists, often referred to as "sartans," typically contain a carboxylic acid group that is essential for their therapeutic activity but can limit their oral bioavailability.
To overcome this, the carboxylic acid is converted into a medoxomil ester. This is achieved through an alkylation reaction with this compound. nih.govumich.edu The resulting prodrug, such as Olmesartan Medoxomil or Azilsartan Medoxomil, is more lipophilic, allowing for better absorption from the gastrointestinal tract. nih.govderpharmachemica.com Once absorbed into the bloodstream, the ester is rapidly cleaved by plasma esterases, releasing the active carboxylic acid form of the drug at the site of action. derpharmachemica.com This synthetic strategy has been successfully applied to produce commercially viable and effective antihypertensive medications. nih.gov
Applications in Antibacterial and Cardiovascular Therapies
The synthetic utility of this compound directly translates into significant applications in the development of drugs for antibacterial and cardiovascular therapies.
Cardiovascular Therapies : The most prominent application is in the synthesis of angiotensin II receptor antagonists like Olmesartan Medoxomil and Azilsartan Medoxomil. nih.govderpharmachemica.com These drugs are cornerstones in the management of hypertension, helping to lower blood pressure and reduce the risk of cardiovascular events such as heart attacks and strokes. patsnap.com By enabling the creation of orally bioavailable prodrugs, this compound has been instrumental in the development of these effective cardiovascular agents. nih.govnbinno.com
Antibacterial Therapies : In the realm of infectious diseases, this chemical intermediate is used to synthesize prodrugs of potent β-lactam antibiotics. chemicalbook.com This includes advanced cephalosporins like Ceftobiprole Medocaril and penems like Faropenem Medoxomil. drugfuture.comnih.gov These antibiotics are crucial for treating a wide range of bacterial infections, including those caused by resistant pathogens. researchgate.net The conversion to a medoxomil ester allows these powerful antibiotics to be administered orally, increasing their utility and convenience in clinical settings. nih.gov
Synthetic Utility in Organic Reactions
As an Alkylating Agent
The primary synthetic utility of this compound stems from its function as a potent alkylating agent. nbinno.com Its reactivity is centered on the chloromethyl group attached to the 1,3-dioxol-2-one ring. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack. nbinno.com
This reactivity allows the compound to readily participate in nucleophilic substitution reactions with a variety of nucleophiles, most notably carboxylates. nih.govumich.edu In a typical reaction, the carboxylate anion of a target molecule (such as an active pharmaceutical ingredient) attacks the chloromethyl carbon, displacing the chloride and forming a new carbon-oxygen bond (an ester linkage). nih.gov This reaction effectively attaches the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, also known as the medoxomil group, to the substrate. This transformation is fundamental to the synthesis of numerous prodrugs, where the medoxomil ester moiety is introduced to enhance pharmacokinetic properties like oral absorption. nih.govnbinno.com
Formation of Novel Derivatives through Substitution Reactions
The reactivity of this compound is largely dominated by the presence of the chloromethyl group, which serves as a key site for nucleophilic substitution reactions. nbinno.com This functional group allows for the facile introduction of a wide array of molecular fragments, leading to the synthesis of novel derivatives with diverse chemical properties. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles, opening up extensive possibilities for synthetic transformations. nbinno.com
Common nucleophiles employed in these substitution reactions include amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, wherein the nucleophile attacks the electrophilic carbon atom of the chloromethyl group, resulting in the displacement of the chloride ion and the formation of a new covalent bond. The versatility of this reaction allows for the creation of a diverse library of compounds. For instance, reaction with amines yields aminomethyl derivatives, while reaction with thiols produces thiomethyl ethers, and alcohols give rise to alkoxymethyl ethers.
The specific conditions for these substitution reactions, such as the choice of solvent and the use of a base, are crucial for optimizing the yield and purity of the desired products. Polar aprotic solvents are often employed to facilitate the reaction. The ability to introduce a variety of functional groups through these substitution reactions makes this compound a valuable and versatile building block in organic synthesis. nbinno.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Amine | R-NH₂ | 4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one derivatives |
| Thiol | R-SH | 4-(Thiomethyl)-5-methyl-1,3-dioxol-2-one derivatives |
| Alcohol | R-OH | 4-(Alkoxymethyl)-5-methyl-1,3-dioxol-2-one derivatives |
| Azide | Sodium Azide | 4-(Azidomethyl)-5-methyl-1,3-dioxol-2-one |
| Thiocyanate | Potassium Thiocyanate | 4-(Thiocyanatomethyl)-5-methyl-1,3-dioxol-2-one |
Exploration of Potential Biological Activities (Beyond Prodrug Mechanism)
While this compound is widely recognized for its role as a linker in prodrug design, derivatives of the 1,3-dioxolane (B20135) scaffold have been investigated for a range of intrinsic biological activities. nih.gov The 1,3-dioxolane ring is a structural motif found in various biologically active compounds, and its derivatives have shown potential as antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net
Research into the biological activities of 1,3-dioxolane derivatives has revealed a broad spectrum of action. nih.gov For example, certain substituted 1,3-dioxolanes have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that the nature and position of substituents on the dioxolane ring play a crucial role in determining the antimicrobial potency and spectrum. nih.govresearchgate.net
Specifically, some novel chiral and racemic 1,3-dioxolane derivatives have exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, antifungal activity against yeasts like Candida albicans has also been reported for certain 1,3-dioxolane compounds. nih.govdoaj.org The mechanism of antimicrobial action for these compounds may be linked to their ability to disrupt cellular structures, and this activity is influenced by their hydrophilic-hydrophobic balance. researchgate.net
In the realm of antiviral research, while direct studies on derivatives of this compound are limited, related structures containing the benzo[d] nih.govdioxol moiety have been identified as having potential antiviral effects against influenza viruses. nih.gov This suggests that the 1,3-dioxolane framework can be a valuable pharmacophore in the design of new therapeutic agents beyond its application in prodrugs. The exploration of these potential biological activities opens new avenues for the application of derivatives of this compound in medicinal chemistry.
Table 2: Investigated Biological Activities of 1,3-Dioxolane Derivatives
| Biological Activity | Target Organisms/Viruses (Examples) | Reference |
| Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli | nih.govresearchgate.net |
| Antifungal | Candida albicans | nih.govdoaj.org |
| Antiviral | Influenza A and B viruses (for related benzo[d] nih.govdioxol structures) | nih.gov |
| Antineoplastic | - | nih.gov |
| Anesthetic | - | nih.gov |
| Anticonvulsant | - | nih.gov |
Derivatives and Analogs of 4 Chloromethyl 5 Methyl 1,3 Dioxol 2 One
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221)
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is a significant derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure, featuring a hydroxymethyl group, makes it a versatile intermediate.
Synthesis and Reactivity Profile
The synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one can be achieved through the hydrolysis of its halogenated precursors, 4-(chloromethyl)- or 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196). One documented synthetic route involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine (B128534) in acetonitrile (B52724), followed by hydrolysis with an isopropanol (B130326) solution of HCl.
The reactivity of this compound is centered around the hydroxyl group. For instance, it can react with oxalyl chloride to form (5-methyl-2-oxo-1,3-dioxol-4-yl)methyloxyoxayl chloride. biosynth.comchemicalbook.com This reaction provides an alternative pathway for introducing the (oxodioxolenyl)methyl carbamate (B1207046) group onto other molecules. biosynth.comchemicalbook.com Due to the absence of a leaving group on the hydroxymethyl moiety, this compound is not reactive in alkylation reactions, which contributes to its stability in certain applications.
Role as a Stable Intermediate or Protective Group in Prodrug Design
The stability of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one makes it an excellent intermediate in multi-step syntheses. In the context of prodrug design, this compound can be incorporated into a larger molecule to mask a polar functional group of a parent drug. This modification can enhance the drug's lipophilicity, thereby improving its absorption and bioavailability. Once absorbed, the prodrug is metabolized in the body to release the active pharmaceutical ingredient. A notable example of its application is in the synthesis of the angiotensin II receptor blocker, Azilsartan (B1666440) medoxomil. evitachem.com
Applications in Phosphonate (B1237965) Prodrugs for Bioavailability Enhancement
Phosphonate drugs often exhibit poor oral bioavailability due to their negative charge at physiological pH. To overcome this limitation, prodrug strategies are employed, and 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one has emerged as a valuable tool in this area. By masking the polar phosphonate group, this moiety can significantly improve the drug's ability to cross cell membranes. This approach has been utilized in the development of antiviral and anticancer agents to enhance their therapeutic efficacy.
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is another important analog, distinguished by the presence of a bromomethyl group. This feature imparts distinct reactivity to the molecule.
Synthesis and Reactivity
The synthesis of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one can be achieved by the reaction of 4,5-dimethyl-1,3-dioxolen-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like α,α'-azobisisobutyronitrile. prepchem.comgoogle.com
The reactivity of this compound is dominated by the bromomethyl group. chemimpex.com Bromine is an excellent leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. evitachem.com This property allows for the facile introduction of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group into various molecules through nucleophilic substitution reactions. evitachem.comchemimpex.com
Comparative Studies with 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Both 4-(bromomethyl)- and this compound are effective alkylating agents used in pharmaceutical synthesis. The primary difference in their reactivity stems from the nature of the halogen atom.
| Feature | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | This compound |
| Leaving Group Ability | Bromine is a better leaving group than chlorine. | Chlorine is a good leaving group, but generally less effective than bromine. |
| Reaction Kinetics | May exhibit slower reaction kinetics in some cases. | Generally displays faster reaction kinetics compared to the bromo-analog. |
| Industrial Application | Used as an alternative alkylating agent, for example, in the synthesis of Olmesartan (B1677269) Medoxomil. | More commonly used in industrial processes due to the lower cost and easier handling of chlorine-based reagents. |
The choice between the bromo- and chloro-derivatives often depends on the specific requirements of the synthetic route, including desired reactivity, reaction conditions, and economic considerations. While the brominated compound offers a better leaving group, the chlorinated analog is often favored for large-scale production due to cost-effectiveness.
Applications as an Alternative Alkylating Agent (e.g., in Olmesartan Medoxomil synthesis)
This compound is a key reagent in the synthesis of the antihypertensive drug Olmesartan Medoxomil. nih.govchemicalbook.com Olmesartan Medoxomil is a prodrug, meaning it is converted into its active form, olmesartan, after administration. nih.gov The synthesis involves the alkylation of a tritylated olmesartan intermediate with this compound to form the medoxomil ester. nih.govsemanticscholar.org
In a typical procedure, the sodium salt of trityl olmesartan is dissolved in a solvent like N,N-dimethylacetamide (DMA). nih.gov this compound is then added to this solution, often in the presence of a catalyst such as sodium iodide, to facilitate the reaction. nih.gov The mixture is heated to drive the alkylation process, where the chloromethyl group of the dioxol-2-one derivative reacts with the carboxylate group of the olmesartan intermediate. nih.govsemanticscholar.org Following the successful alkylation, the trityl protecting group is removed using an acid, such as aqueous acetic acid, to yield the final product, Olmesartan Medoxomil. nih.govsemanticscholar.org
While this compound is a primary alkylating agent in this process, its bromo-analog, 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, can be used as an alternative. The bromo derivative's utility in Olmesartan Medoxomil synthesis is also documented, potentially offering different reactivity profiles that could be advantageous for controlling the reaction in multi-step syntheses.
4,5-Bis(bromomethyl)-1,3-dioxol-2-one
4,5-Bis(bromomethyl)-1,3-dioxol-2-one is a dibrominated derivative of the 1,3-dioxol-2-one core structure. Its chemical and physical properties have been studied, often in comparison to its monobrominated and methylated analogs. researchgate.net Spectroscopic analysis, including FTIR and FT-Raman, has been used to characterize its vibrational modes. researchgate.net Quantum chemical simulations have also been employed to optimize its geometry and understand its structural parameters. researchgate.net
Table 1: Properties of 4,5-Bis(bromomethyl)-1,3-dioxol-2-one
| Property | Value |
| CAS Number | 62458-19-9 |
| Molecular Formula | C₅H₄Br₂O₃ |
| Molecular Weight | 271.89 g/mol |
| Synonyms | 4,5-Dibromomethyl-2-oxo-1,3-dioxolene; 1,3-Dioxol-2-one, 4,5-bis(bromomethyl)- |
Data sourced from Echemi. echemi.com
Other Halogenated and Substituted Dioxol-2-one Derivatives
Synthesis and Characterization
The synthesis of halogenated 1,3-dioxol-2-one derivatives can be achieved through various methods, often starting from methylated or unsubstituted precursors. A common strategy involves the radical halogenation of a methyl group on the dioxol-2-one ring. For instance, 4-bromomethyl-5-methyl-1,3-dioxol-2-one can be produced by reacting 4,5-dimethyl-1,3-dioxolen-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like α,α'-azobisisobutyronitrile (AIBN). google.comprepchem.com This reaction is typically carried out in an inert aprotic solvent such as carbon tetrachloride under reflux. google.comprepchem.com
Similarly, chlorination can be accomplished using different reagents. The reaction of 4,5-dimethyl-1,3-dioxol-2-one (B143725) with sulfuryl chloride is one method to produce this compound. google.com Another approach involves the direct reaction of ethylene (B1197577) carbonate with sulfuryl dihalogenides to create monohalogenated 2-oxo-1,3-dioxolanes. google.com These synthesis methods require careful control of reaction conditions to ensure high selectivity and yield, as side reactions can lead to the formation of di-halogenated by-products that are difficult to separate. google.com
The characterization of these derivatives relies on standard spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure and confirm the position of substituents.
Infrared (IR) spectroscopy to identify functional groups, such as the characteristic strong absorption of the carbonate C=O stretch. vulcanchem.com
Mass Spectrometry (MS) to confirm the molecular weight and elemental composition.
Elemental Analysis to determine the percentage composition of elements within the molecule. mdpi.com
Comparative Reactivity and Application Potential
The reactivity of halogenated dioxol-2-one derivatives is primarily dictated by the nature of the halogen atom. The general trend for halogen reactivity in substitution reactions is F > Cl > Br > I. nagwa.com However, the leaving group ability follows the opposite trend (I > Br > Cl > F). This dual nature influences their behavior in nucleophilic substitution reactions, which are central to their application.
When comparing 4-(chloromethyl)- and 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, the bromo- derivative possesses a better leaving group (Br⁻ vs. Cl⁻). This can lead to faster reaction rates in certain nucleophilic substitutions. Conversely, the higher electronegativity of chlorine can sometimes result in different reaction kinetics. This difference in reactivity allows for the selection of the appropriate reagent to control reaction outcomes; for example, the slower reactivity of the bromo-analog might offer better control in complex syntheses.
The application potential of these derivatives is significant, particularly in medicinal chemistry and organic synthesis. ontosight.aichemimpex.com They serve as versatile intermediates for introducing the dioxol-2-one moiety into larger molecules, often to create prodrugs with improved bioavailability. chemicalbook.com The inherent reactivity and diverse functionalities of dioxinone derivatives make them valuable building blocks for constructing complex molecular architectures, including macrocyclic natural products. frontiersin.orgnih.gov The ability to modify the halogen and other substituents on the dioxol-2-one ring provides a means to fine-tune the chemical properties and reactivity of these intermediates for various synthetic applications. chemimpex.comnih.gov
Future Directions and Emerging Research Areas
Green Chemistry Approaches for Synthesis
The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Traditional methods often involve hazardous reagents like chlorine gas or solvents such as benzene, prompting the development of safer and more sustainable alternatives. google.comquickcompany.in Future research is focused on catalyst innovation and optimizing reaction conditions to minimize environmental impact.
A primary goal in the green synthesis of this compound is the development of highly selective and efficient catalysts. google.com Catalytic processes can reduce the need for stoichiometric reagents, minimize byproduct formation, and lower energy consumption. Research has shown that various catalysts can be employed in the chlorination of the precursor, 4,5-dimethyl-1,3-dioxol-2-one (B143725). google.comchemicalbook.com
One promising approach involves the use of solid base catalysts like rare earth molecular sieves, which achieved a high yield (89.3%) and excellent purity (99.82%) in the chlorination reaction using a chlorine solution in dichloroethane. chemicalbook.com Another innovative method utilizes sulfonyl chloride as the chlorinating agent in the presence of a catalyst like phenyl selenium chloride, which promotes a one-step reaction with high selectivity, no by-products, and high yield. google.com This method is noted for its simple operation, low production cost, and reduced waste generation. google.com
Interactive Table: Below is a comparison of different catalytic systems used in the synthesis of this compound.
| Catalyst | Chlorinating Agent | Solvent | Key Advantages | Yield | Purity |
| Rare Earth Molecular Sieve Ln(PO₂NH)₃ | Chlorine | 1,2-dichloroethane (B1671644) | High conversion and purity. chemicalbook.com | 89.3% | 99.82% |
| Phenyl Selenium Chloride (Ph-Se-Cl) | Sulfonyl Chloride | Dichloromethane (B109758) | One-step reaction, no by-products, less waste. google.com | 41.7% (uncatalyzed) to higher (not specified) | 96.1% (uncatalyzed) to higher |
| Benzoyl Peroxide (BPO) | N-chlorosuccinimide (NCS) | Ethylene (B1197577) Dichloride | Radical initiation for chlorination. chemicalbook.com | 85.00% | 99.06% |
| Phosphorus Oxychloride | (acts as reagent) | Toluene | Suitable for industrial production, low difficulty in wastewater treatment. guidechem.com | 85.7% | 99.41% |
Optimizing reaction conditions is a cornerstone of green chemistry. For this compound, this involves moving away from harsh solvents and high temperatures. quickcompany.in While solvents like methylene (B1212753) dichloride and toluene are commonly used, research is exploring processes that can operate under milder conditions or without solvents entirely. guidechem.comgoogle.com
For instance, the thermal rearrangement of the intermediate 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one can be performed by simple heating, potentially in the absence of an inert organic solvent, which simplifies the process and reduces solvent waste. googleapis.com Furthermore, developing syntheses that operate at or near room temperature can significantly reduce energy costs and the environmental footprint of production. google.com The synthesis of similar cyclic carbonates via the carboxylation of epoxides has also been investigated under solvent-free conditions, providing a potential pathway for future research in this area. researchgate.net
Development of Advanced Analytical Methods
As the applications of this compound expand, particularly in the pharmaceutical industry, the need for robust and advanced analytical methods for quality control and impurity profiling becomes critical. lgcstandards.com The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredients (APIs). chemicalbook.com
Current analytical characterization relies on a suite of standard techniques. However, future research will likely focus on developing methods with higher sensitivity, resolution, and throughput to detect and quantify trace-level impurities. This includes the advancement of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with advanced detectors, as well as sophisticated spectroscopic methods. chemicalbook.comsynthinkchemicals.com
Interactive Table: The following table summarizes the key analytical methods used for the characterization of this compound.
| Analytical Method | Application | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the molecular structure, including proton (¹H) and carbon (¹³C) environments. |
| Mass Spectrometry (MS) | Molecular Weight Determination & Fragmentation Analysis | Confirms the molecular weight and helps in structural identification through analysis of fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound and separates it from impurities. quickcompany.in |
| Gas Chromatography (GC) | Purity Determination | An alternative to HPLC for assessing purity, particularly for volatile compounds. chemicalbook.com |
| Infrared Spectroscopy (IR) | Functional Group Identification | Identifies the characteristic functional groups present in the molecule. synthinkchemicals.com |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures changes in mass as a function of temperature to assess thermal stability. synthinkchemicals.com |
Application in New Therapeutic Areas
This compound is a well-established intermediate in the synthesis of several important drugs. guidechem.com It serves as a key building block for the medoxomil moiety in prodrugs, such as the angiotensin II receptor antagonists Olmesartan (B1677269) Medoxomil and Azilsartan (B1666440) medoxomil. chemicalbook.comguidechem.com It is also used in the preparation of synthetic penicillin esters like Lenampicillin and Mecillinam, and other prodrugs such as those of Norfloxacin (B1679917) and ampicillin (B1664943). chemicalbook.comtradeindia.com
Future research is expected to leverage this versatile chemical moiety to develop novel prodrugs in other therapeutic areas. The reactivity of the chloromethyl group allows for its attachment to various parent drugs, potentially enhancing their bioavailability, stability, or targeting. chemicalbook.com Exploring its use for creating prodrugs of anticancer, antiviral, or other classes of drugs represents a significant area for future investigation. The core 1,3-dioxol-2-one ring system is an effective bioreversible protecting group, and its application could be extended to other drugs that face challenges with solubility or metabolic instability.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for the rational design of new molecules with specific properties. researchgate.net Future research on this compound will likely involve the use of computational methods, such as Density Functional Theory (DFT), to design novel derivatives with tailored reactivity and functionality. researchgate.net
By modeling the electronic structure and reactivity of the parent compound, researchers can predict how structural modifications will influence its chemical behavior. researchgate.net This in silico approach can accelerate the discovery of new derivatives for specific applications, such as intermediates for novel APIs or functional materials. nih.gov For example, computational studies can help in designing derivatives with altered electrophilicity of the chloromethyl group, leading to more selective reactions or different prodrug release profiles. This predictive power reduces the need for extensive trial-and-error laboratory synthesis, aligning with the principles of green chemistry by saving time, resources, and reducing waste. researchgate.netnih.gov
Q & A
Q. What are the established synthetic routes for 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, and how do reaction conditions influence yield?
Two primary methods are documented:
- Method 1 : Cyclocondensation of substituted diols with phosgene derivatives under anhydrous conditions. Sakamoto et al. (1984) achieved a light yellow oil (bp 91–93°C/0.266 kPa) using chloroform or benzene as solvents .
- Method 2 : Halogenation of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one using thionyl chloride (SOCl₂) or PCl₃. Li et al. (2001) optimized solvent systems (e.g., dichloromethane) to minimize side reactions, achieving >85% purity .
Key factors : Solvent polarity, temperature control, and stoichiometric ratios of halogenating agents critically impact yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the chloromethyl group (~4.5 ppm for H) and dioxol-2-one carbonyl (~170 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (148.54 g/mol) and isotopic patterns for chlorine .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity, especially for pharmaceutical intermediate applications .
Q. How should this compound be stored to ensure stability?
- Storage conditions : Protect from light and moisture at room temperature (20–25°C) in inert, airtight containers. Prolonged exposure to humidity can hydrolyze the chloromethyl group to hydroxymethyl derivatives .
- Handling : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to mitigate volatility and odor issues .
Advanced Research Questions
Q. What role does this compound play in synthesizing angiotensin II receptor blockers (ARBs)?
This compound is a key intermediate in synthesizing Olmesartan medoxomil , a prodrug for hypertension treatment. The chloromethyl group undergoes nucleophilic substitution with tetrazole-containing precursors, forming the active metabolite’s ester moiety. Subsequent hydrolysis in vivo releases the therapeutic agent .
Q. How does the reactivity of the chloromethyl group influence its use in nucleophilic substitution reactions?
The chloromethyl group’s electrophilicity enables reactions with:
- Amines : Forms quaternary ammonium salts for prodrug activation.
- Thiols : Generates sulfides for functionalized heterocycles.
- Alcohols : Produces ethers under basic conditions (e.g., K₂CO₃).
Mechanistic insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while crown ethers accelerate reactions with bulky nucleophiles .
Q. What stability challenges arise during large-scale synthesis, and how can they be mitigated?
- Thermal degradation : Above 100°C, the dioxol-2-one ring may decompose. Process optimization (e.g., dropwise reagent addition) minimizes exothermic side reactions .
- Hydrolysis : Trace water converts the chloromethyl group to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0). Use molecular sieves or anhydrous Na₂SO₄ during workup .
Q. How is this compound utilized in prodrug design?
Derivatives like 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0) act as bioreversible protecting groups for phosphonate drugs. The hydroxymethyl group esterifies polar functionalities, enhancing bioavailability. Post-administration, esterases cleave the dioxol-2-one moiety, releasing the active drug .
Q. What strategies are effective in resolving synthetic byproducts or impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
